molecular formula C7H8N2O4 B13655110 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid

3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13655110
M. Wt: 184.15 g/mol
InChI Key: SFQPRMBAMGCNLF-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl diazoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole compound. Common reagents used in this synthesis include ethyl diazoacetate, hydrazine hydrate, and oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Key parameters include temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxycarbonyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    3-(Methoxycarbonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    4-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid: Similar structure with the positions of the ethoxycarbonyl and carboxylic acid groups swapped.

Uniqueness

3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

5-ethoxycarbonyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(12)5-4(6(10)11)3-8-9-5/h3H,2H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQPRMBAMGCNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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